molecular formula C8H8N4O2 B15331210 Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate

Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B15331210
M. Wt: 192.17 g/mol
InChI Key: KLHIZLXVEOWBGM-UHFFFAOYSA-N
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Description

Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[4,5-b]pyridines These compounds are characterized by their fused imidazole and pyridine rings, which contribute to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a diamine and a dicarbonyl compound.

  • Introduction of the Pyridine Ring: The pyridine ring is introduced through a subsequent cyclization reaction.

  • Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.

  • Methylation: The final step involves the methylation of the amino group to produce the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced derivatives.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the imidazole or pyridine rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate is similar to other imidazo[4,5-b]pyridines and related compounds, such as:

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): This compound is structurally similar but has a phenyl group instead of a carboxylate group.

  • Imidazole derivatives: These compounds share the imidazole ring but may have different substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)7-11-5-2-4(9)3-10-6(5)12-7/h2-3H,9H2,1H3,(H,10,11,12)

InChI Key

KLHIZLXVEOWBGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=N2)N

Origin of Product

United States

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